The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry for its potential therapeutic applications. It falls under the category of pyridinones and oxadiazoles, which are known for their diverse biological activities.
The synthesis of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone typically involves several key steps:
Technical parameters such as temperature, solvent choice (often ethanol or dimethyl sulfoxide), and reaction time are critical for optimizing yield and purity.
The molecular structure of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone can be described as follows:
X-ray crystallography or NMR spectroscopy can be employed to elucidate the precise arrangement of atoms within the molecule, confirming bond lengths and angles that are crucial for understanding its reactivity and interactions.
The chemical reactivity of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone is influenced by its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacological profile.
The mechanism of action for compounds like 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone often involves interaction with biological targets such as enzymes or receptors:
Experimental studies can provide insights into specific pathways affected by this compound.
The physical and chemical properties of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone include:
Spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties accurately.
The applications of 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone span various fields:
Research continues into optimizing its efficacy and exploring new avenues for application in both medicinal and industrial chemistry contexts.
1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone is a heterocyclic hybrid molecule integrating three pharmacophoric units:
The thiol (-SH) group at the oxadiazole 5-position is a critical functional handle, allowing for disulfide formation, metal chelation, or nucleophilic substitution to modulate reactivity and target binding [9]. Crystallographic studies of analogous structures reveal planarity between the pyridinone and oxadiazole rings, facilitating deep binding pockets. Key bond lengths include C17-N2 (1.282 Å), N3-C18 (1.294 Å), and C18-N4 (1.345 Å), confirming aromatic delocalization [9]. Hydrogen-bonding patterns show the oxadiazole’s N2 and N3 atoms act as strong acceptors, while the thiol group serves as a donor [9].
Table 1: Key Structural Features from Crystallographic Data
Structural Element | Bond Length (Å) | Bond Angle (°) | Role in Bioactivity |
---|---|---|---|
Pyridinone C=O | 1.224 | 122.1 | Hydrogen-bond acceptor |
Oxadiazole N2-N3 | 1.424 | 105.5 | Electron-deficient core |
Oxadiazole C18-N4 (exocyclic) | 1.345 | 113.2 | Thiol attachment point |
Dihedral angle (inter-ring) | - | 5–10° | Planarity for target engagement |
The rational design of hybrid scaffolds like 1-benzyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone emerged from two key trends:
Recent optimization focuses on rigidifying the linker between rings to reduce conformational entropy loss upon target binding, as seen in isoxazole-fused thiazolo-2-pyridones for tuberculosis therapy [7].
This scaffold exhibits broad pharmacological relevance:
Table 2: Bioactive Hybrid Scaffolds Incorporating Oxadiazole-Pyridinone Motifs
Scaffold Type | Target | Activity | Reference |
---|---|---|---|
Oxadiazole-pyridinone | IKKβ | Anti-inflammatory | [9] |
Thiazolo-2-pyridone-oxadiazole | Mtb respiration | Anti-tubercular (biofilm inhibition) | [7] |
Pyridinone-quinazoline | Tyrosine kinases | Anticancer (IC50 = 9–15 μM) | [4] |
2-Amino-1,3,4-oxadiazole | CB1 receptor | Neuromodulation | [9] |
The scaffold’s drug-likeness is evidenced by computed properties: molecular weight (~300–450 g/mol), hydrogen-bond acceptors (5–7), and moderate lipophilicity (cLogP ~2–4), aligning with Lipinski’s rule of five [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: